3-(4-bromobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a benzofuro[3,2-d]pyrimidin-4(3H)-one core. Compounds in this family are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. One common method involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . This method provides a straightforward route to the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuro[3,2-d]pyrimidine derivatives with different functional groups, while substitution reactions can yield a variety of substituted benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used as a building block for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine: The core structure of the compound, which serves as a basis for various derivatives.
Pyrazolo[3,4-d]pyrimidine: A similar scaffold used in medicinal chemistry for designing kinase inhibitors.
Thieno[2,3-d]pyrimidine: Another related structure with applications in drug design.
Uniqueness
3-(4-bromobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the bromobenzyl group, which can enhance its binding affinity and specificity for certain targets
Properties
Molecular Formula |
C17H11BrN2O2 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2 |
InChI Key |
TXLFHJDBPDMWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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